molecular formula C14H10BrN B12088430 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile

1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile

Cat. No.: B12088430
M. Wt: 272.14 g/mol
InChI Key: LTPWRAPBNDFZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is a cyclopropane-1-carbonitrile derivative featuring a brominated naphthalene substituent. Its structure comprises a cyclopropane ring fused to a nitrile group and a 5-bromo-substituted naphthalene moiety. The bromine atom and naphthalene system likely influence electronic properties, steric bulk, and binding interactions in biological systems.

Properties

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

IUPAC Name

1-(5-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C14H10BrN/c15-13-6-2-3-10-11(13)4-1-5-12(10)14(9-16)7-8-14/h1-6H,7-8H2

InChI Key

LTPWRAPBNDFZCK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC=CC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile typically involves the following steps:

Chemical Reactions Analysis

1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety and the carbonitrile group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bromine at the 5-position on naphthalene may enhance steric hindrance and alter electronic properties relative to para-bromophenyl analogs . Methoxy or fluoro substituents in phenyl derivatives modulate solubility and metabolic stability .

Reactivity and Stability

  • Ring-Opening : Cyclopropane-1-carbonitriles with electron-withdrawing groups (e.g., nitrile) are prone to ring-opening under basic or nucleophilic conditions. For instance, 1-acetyl-2-(p-tolyl)cyclopropane-1-carbonitrile undergoes decyanation under phase-transfer catalysis .
  • Thermal Stability : Brominated naphthalene derivatives generally exhibit higher thermal stability than halogenated phenyl analogs due to extended conjugation .

Pharmacological Potential

While direct data for the target compound are unavailable, related structures are used in drug discovery:

  • WD Repeat Protein Inhibitors: Derivatives like 5-bromo-N-(5-(1-cyanocyclopropyl)-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide () show inhibitory activity, suggesting the bromonaphthalene-cyclopropane scaffold could target similar pathways .

Biological Activity

1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is an organic compound characterized by the molecular formula C14H10BrNC_{14}H_{10}BrN and a molecular weight of 272.14 g/mol. This compound features a cyclopropane ring linked to a bromonaphthalene moiety, along with a carbonitrile functional group. The unique structural attributes of this compound suggest significant potential for biological activity, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The presence of the bromine atom in the naphthalene structure enhances the compound's reactivity and biological properties. The cyclopropane ring contributes to its structural rigidity, which may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC14H10BrNC_{14}H_{10}BrN
Molecular Weight272.14 g/mol
Functional GroupsCarbonitrile, Cyclopropane
Structural FeaturesBromonaphthalene moiety

Biological Activity Overview

Research indicates that 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile exhibits potential interactions with various biological targets, including enzymes and receptors. Its unique structure may allow it to modulate biological pathways, although detailed mechanisms of action are still under investigation.

The mechanism of action involves interactions mediated by the bromonaphthalene moiety and the carbonitrile group. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific cytochrome P450 enzymes, crucial for drug metabolism.
  • Receptor Modulation : Potential binding to receptors involved in various physiological processes.

Inhibitory Effects on Enzymes

Studies have shown that 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile can inhibit certain enzymes, which is critical for understanding its pharmacological potential. For instance, it has been noted for its inhibitory action on cytochrome P450 enzymes, which play a significant role in the metabolism of many drugs.

Case Studies

Several studies have explored the biological activity of similar compounds to draw parallels and infer potential activities:

  • Study on Structural Analogues : Research comparing 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile with other bromonaphthalene derivatives has revealed insights into structure-activity relationships (SAR). For example, compounds with electron-withdrawing groups at specific positions exhibited enhanced inhibitory effects on target enzymes .

Applications in Drug Development

The compound is under investigation for its therapeutic applications, particularly in:

  • Cancer Therapy : Its potential as an anticancer agent is being explored due to its ability to modulate pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting that this compound may also exhibit such activities.

Comparison with Similar Compounds

To better understand its biological activity, it is useful to compare 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-(5-Chloronaphthalen-1-YL)cyclopropane-1-carbonitrileChlorine instead of BromineDifferent reactivity profile
1-(5-Fluoronaphthalen-1-YL)cyclopropane-1-carbonitrileFluorine atom presentUnique electronic properties
1-(5-Iodonaphthalen-1-YL)cyclopropane-1-carbonitrileIodine atom presentLarger atomic size affecting reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.